molecular formula C12H13N3O4 B1470934 Pyrazolo[1,5-b]pyridazine-2,3-dicarboxylic acid diethyl ester CAS No. 55259-42-2

Pyrazolo[1,5-b]pyridazine-2,3-dicarboxylic acid diethyl ester

Cat. No.: B1470934
CAS No.: 55259-42-2
M. Wt: 263.25 g/mol
InChI Key: DPISQKQXIXXLGW-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-b]pyridazine-2,3-dicarboxylic acid diethyl ester is a useful research compound. Its molecular formula is C12H13N3O4 and its molecular weight is 263.25 g/mol. The purity is usually 95%.
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Biological Activity

Pyrazolo[1,5-b]pyridazine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, Pyrazolo[1,5-b]pyridazine-2,3-dicarboxylic acid diethyl ester stands out for its potential therapeutic applications. This article reviews the biological activities associated with this compound, emphasizing its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by a pyrazolo-pyridazine core structure with two carboxylic acid ester groups. Its molecular formula is C12_{12}H14_{14}N2_{2}O4_{4}.

Antitumor Activity

Research indicates that pyrazolo[1,5-b]pyridazine derivatives exhibit antitumor properties through various mechanisms:

  • Kinase Inhibition : A study identified a pyrazolo[1,5-b]pyridazine scaffold that demonstrated selective inhibition against human kinases involved in cancer progression, such as GSK-3β and CDK-2/4. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy against tumors like those seen in human African trypanosomiasis .
  • Synergistic Effects : In vitro studies have shown that certain pyrazolo derivatives can enhance the cytotoxic effects of established chemotherapeutics like doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potential for combination therapies .

Anti-inflammatory and Antibacterial Activities

Pyrazolo[1,5-b]pyridazine derivatives have also been reported to possess anti-inflammatory and antibacterial activities:

  • Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines or bacterial growth through interference with specific biochemical pathways .
  • Case Studies : Some synthesized pyrazole carboxamides have shown notable antifungal activity, further highlighting the versatility of this class of compounds in treating various infections .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazolo[1,5-b]pyridazine derivatives is essential for optimizing their biological activity:

  • Substituent Effects : Variations at the R positions of the pyrazolo scaffold significantly affect potency against target enzymes. For instance, substitutions that enhance binding affinity to kinase active sites can lead to improved selectivity and efficacy .
CompoundR PositionKinase ActivitySelectivity
23a4-(CF3_3Ph)High against T. b. bruceiModerate
20g4-MeOPhModerate against GSK-3βHigh

Pharmacokinetics and Toxicity

The pharmacokinetic profile of Pyrazolo[1,5-b]pyridazine derivatives is critical for their development as therapeutic agents:

  • ADME Properties : Studies have shown that modifications can improve absorption, distribution, metabolism, and excretion (ADME) profiles. For example, certain analogs demonstrated good CNS penetration while reducing parasitemia in animal models .
  • Toxicity Assessments : While some derivatives exhibited promising efficacy in preclinical models, toxicity remains a concern. Compounds like 20g showed adverse effects at higher doses despite their therapeutic potential .

Properties

IUPAC Name

diethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-3-18-11(16)9-8-6-5-7-13-15(8)14-10(9)12(17)19-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPISQKQXIXXLGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=NN2N=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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